- Probing the Importance of the Hemilabile Site of Bis(phosphine) Monoxide Ligands in the Copper-Catalyzed Addition of Diethylzinc to N-Phosphinoylimines: Discovery of New Effective Chiral LigandsJournal of Organic Chemistry, 2008, 73(16), 6330-6340,
Cas no 89291-23-6 (2-(Dimethylamino)phenylboronic acid)

89291-23-6 structure
Nombre del producto:2-(Dimethylamino)phenylboronic acid
Número CAS:89291-23-6
MF:C8H12BNO2
Megavatios:164.997382164001
MDL:MFCD01318997
CID:711552
PubChem ID:4374259
2-(Dimethylamino)phenylboronic acid Propiedades químicas y físicas
Nombre e identificación
-
- Boronic acid,B-[2-(dimethylamino)phenyl]-
- 2-(Dimethylamine)phenylboronic acid
- [2-(dimethylamino)phenyl]boronic acid
- 2-(Dimethylamino)phenylboronic acid
- 2-DIMETHYLAMINOPHENYLBORONIC ACID
- [2-(dimethylamino)phenyl]boronic acid(SALTDATA: HCl 0.7H2O)
- N,N-dimethylaminobenzeneboronic acid
- 2-(Dimethylamino)phenylboronicAcid
- Boronic acid, [2-(dimethylamino)phenyl]-
- NLTUDNKQUJVGKP-UHFFFAOYSA-N
- AB08809
- SY025021
- Boronic acid,B-[2-(dimeth
- B-[2-(Dimethylamino)phenyl]boronic acid (ACI)
- Boronic acid, [2-(dimethylamino)phenyl]- (9CI)
- DTXSID60402561
- (2-(Dimethylamino)phenyl)boronic acid
- DB-010406
- 2-(Dimethylamine)phenylboronic acid;2-Dimethylaminophenylboronic acid
- (2-(Dimethylamino)phenyl)boronicacid
- EN300-251015
- 89291-23-6
- MFCD01318997
- GS-6183
- J-506384
- NCGC00249505-01
- AC1046
- AKOS003585311
- SCHEMBL27870
- CS-0176064
-
- MDL: MFCD01318997
- Renchi: 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3
- Clave inchi: NLTUDNKQUJVGKP-UHFFFAOYSA-N
- Sonrisas: OB(C1C(N(C)C)=CC=CC=1)O
Atributos calculados
- Calidad precisa: 165.09600
- Masa isotópica única: 165.096
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Peso molecular: 165.00
- Xlogp3: nothing
- Superficie del Polo topológico: 43.7
Propiedades experimentales
- Denso: 1.12
- Punto de ebullición: 317°C at 760 mmHg
- Punto de inflamación: 145.5°C
- índice de refracción: 1.547
- PSA: 43.70000
- Logp: -0.56760
2-(Dimethylamino)phenylboronic acid Información de Seguridad
2-(Dimethylamino)phenylboronic acid Datos Aduaneros
- Código HS:2931900090
- Datos Aduaneros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-(Dimethylamino)phenylboronic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB271900-1 g |
2-(Dimethylamino)phenylboronic acid, 98%; . |
89291-23-6 | 98% | 1g |
€312.30 | 2023-04-26 | |
abcr | AB567751-10 g |
2-(Dimethylamino)phenylboronic acid, 95%; . |
89291-23-6 | 95% | 10g |
€675.10 | 2023-04-13 | |
TRC | D479133-25mg |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 25mg |
$64.00 | 2023-05-18 | ||
Alichem | A019119366-10g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 10g |
$832.24 | 2023-08-31 | |
TRC | D479133-250mg |
2-(Dimethylamino)phenylboronic acid |
89291-23-6 | 250mg |
$98.00 | 2023-05-18 | ||
Alichem | A019119366-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 5g |
$475.00 | 2023-08-31 | |
eNovation Chemicals LLC | Y1014663-5g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 97% | 5g |
$215 | 2024-06-07 | |
Chemenu | CM137355-250mg |
(2-(dimethylamino)phenyl)boronic acid |
89291-23-6 | 97% | 250mg |
$78 | 2022-08-31 | |
abcr | AB567751-5 g |
2-(Dimethylamino)phenylboronic acid, 95%; . |
89291-23-6 | 95% | 5g |
€530.60 | 2023-04-13 | |
Fluorochem | 227630-1g |
2-(Dimethylamine)phenylboronic acid |
89291-23-6 | 95% | 1g |
£137.00 | 2022-02-28 |
2-(Dimethylamino)phenylboronic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, < -70 °C; 75 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1 h, -78 °C; 48 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 75 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
Referencia
- A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2'-carboxaldehydesCrystal Growth & Design, 2019, 19(7), 3895-3904,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
- Arylboronic acids with intramolecular boron-nitrogen interaction: convenient synthesis through ortho-lithiation of substituted benzylaminesJournal of Organometallic Chemistry, 1983, 256(1), 1-9,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Referencia
- Asymmetric Cycloisomerization of o-Alkenyl-N-Methylanilines to Indolines by Iridium-Catalyzed C(sp3)-H Addition to Carbon-Carbon Double BondsAngewandte Chemie, 2017, 56(45), 14272-14276,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C; -78 °C → 0 °C
1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 Reagents: Triisopropyl borate ; 15 min, 0 °C; 0 °C → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Referencia
- Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral AuxiliaryOrganic Letters, 2009, 11(22), 5130-5133,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether
1.2 Reagents: Butyllithium ; 8 h
1.3 Reagents: Trimethyl borate ; 24 h, -70 °C
1.4 Reagents: Water ; 1 h
1.2 Reagents: Butyllithium ; 8 h
1.3 Reagents: Trimethyl borate ; 24 h, -70 °C
1.4 Reagents: Water ; 1 h
Referencia
- Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biarylsSynlett, 2008, (18), 2846-2850,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; -78 °C; 16 h, rt; rt → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt
1.3 Solvents: Chloroform , Water ; 1 h, rt
1.2 Reagents: Trimethyl borate ; -78 °C → rt; 2 h, rt
1.3 Solvents: Chloroform , Water ; 1 h, rt
Referencia
- Practical and scalable synthesis of borylated heterocycles using bench-stable precursors of metal-free lewis pair catalystsOrganic Process Research & Development, 2018, 22(11), 1489-1499,
2-(Dimethylamino)phenylboronic acid Raw materials
2-(Dimethylamino)phenylboronic acid Preparation Products
2-(Dimethylamino)phenylboronic acid Literatura relevante
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89291-23-6)2-(Dimethylamino)phenylboronic acid

Pureza:99%
Cantidad:5g
Precio ($):276.0